4,9-dibromo-2,7-bis(2-hexyldecyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone
Description
4,9-Dibromo-2,7-bis(2-hexyldecyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone is a naphthalene diimide (NDI) derivative with bromine substituents at the 4,9-positions and branched 2-hexyldecyl alkyl chains at the 2,7-positions. This compound belongs to a class of electron-deficient aromatic systems widely used in organic electronics, including organic photovoltaics (OPVs), field-effect transistors (OFETs), and perovskite solar cells (PSCs) due to its high electron mobility and tunable solubility . The bromine atoms facilitate further functionalization (e.g., cross-coupling reactions), while the bulky 2-hexyldecyl side chains enhance solubility and modulate solid-state packing . Synthetically, it is prepared via nucleophilic substitution of 2,6-dibromo-1,4,5,8-naphthalenetetracarboxylic dianhydride with 2-hexyldecyl alcohols, followed by purification via column chromatography .
Properties
IUPAC Name |
2,9-dibromo-6,13-bis(2-hexyldecyl)-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1,3,8,10,15-pentaene-5,7,12,14-tetrone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H68Br2N2O4/c1-5-9-13-17-19-23-27-33(25-21-15-11-7-3)31-49-43(51)35-29-38(48)42-40-36(30-37(47)41(39(35)40)45(49)53)44(52)50(46(42)54)32-34(26-22-16-12-8-4)28-24-20-18-14-10-6-2/h29-30,33-34H,5-28,31-32H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBCCXMJGNFCYKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(CCCCCC)CN1C(=O)C2=CC(=C3C4=C2C(=C(C=C4C(=O)N(C3=O)CC(CCCCCC)CCCCCCCC)Br)C1=O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H68Br2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
872.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Naphthalene Diimide Synthesis
The parent benzo[lmn] phenanthroline-1,3,6,8(2H,7H)-tetraone structure is synthesized via condensation of naphthalene-1,4,5,8-tetracarboxylic dianhydride with ammonia or ammonium acetate under reflux conditions. Typical conditions include:
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Dimethylformamide (DMF) |
| Temperature | 150–160°C |
| Reaction Time | 24–48 hours |
| Yield | 70–85% |
The product is purified via recrystallization from acetic acid, yielding a yellow crystalline solid .
Regioselective Bromination
Bromination at the 4,9-positions is achieved using bromine (Br₂) in chlorosulfonic acid, which acts as both solvent and catalyst. The electron-deficient NDI core directs electrophilic substitution to the bay regions (4,9-positions) .
Bromination Protocol
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Reactants :
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NDI core (1 equiv)
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Bromine (2.2 equiv)
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Chlorosulfonic acid (10 mL/g NDI)
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Procedure :
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Bromine is added dropwise to a stirred NDI suspension in chlorosulfonic acid at 0°C.
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The mixture is warmed to 25°C and stirred for 12 hours.
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Quenched with ice water, filtered, and washed with sodium thiosulfate.
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Characterization Data
| Property | Value |
|---|---|
| NMR (CDCl₃) | δ 8.65 (s, 2H, Ar-H) |
| FT-IR (KBr) | 1705 cm⁻¹ (C=O stretch) |
| UV-Vis (CHCl₃) | λₘₐₓ = 380 nm |
Alkylation with 2-Hexyldecyl Side Chains
The 2-hexyldecyl groups are introduced via nucleophilic substitution using 2-hexyldecyl bromide under basic conditions. The bulky side chains enhance solubility and prevent π-π stacking .
Alkylation Protocol
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Reactants :
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4,9-Dibromo-NDI (1 equiv)
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2-Hexyldecyl bromide (2.2 equiv)
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Potassium carbonate (4 equiv)
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Tetrabutylammonium iodide (TBAI, 0.1 equiv)
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Procedure :
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NDI, K₂CO₃, and TBAI are suspended in anhydrous DMF.
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2-Hexyldecyl bromide is added, and the mixture is heated to 80°C for 24 hours.
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The product is precipitated in methanol and purified via column chromatography (SiO₂, hexane:CH₂Cl₂ 1:1).
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Side Chain Structural Analysis
| Parameter | Value |
|---|---|
| NMR (CDCl₃) | δ 0.85 (t, 12H, CH₃), 1.25 (m, 56H, CH₂), 3.45 (m, 4H, N-CH₂) |
| NMR | δ 14.1 (CH₃), 22.7–31.9 (CH₂), 163.5 (C=O) |
Purification and Characterization
Final purification involves Soxhlet extraction with methanol to remove oligomers, followed by vacuum sublimation . Key physicochemical properties include:
Physical Properties
| Property | Value | Source |
|---|---|---|
| Boiling Point | 832.1±65.0°C (Predicted) | |
| Density | 1.211±0.06 g/cm³ | |
| pKa | -3.55±0.20 (Predicted) | |
| Solubility | >50 mg/mL in CHCl₃ |
Industrial-Scale Synthesis Optimization
Commercial suppliers (e.g., Suna Tech) employ microwave-assisted synthesis to reduce reaction times. A representative protocol involves:
Microwave Conditions
| Parameter | Value |
|---|---|
| Temperature | 140°C |
| Time | 3 hours |
| Catalyst | Pd₂(dba)₃/P(o-tolyl)₃ |
| Solvent | Toluene |
This method achieves >90% conversion with reduced side products .
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of corresponding alcohols or amines.
Substitution: Introduction of different functional groups depending on the nucleophile used.
Scientific Research Applications
Basic Information
- Molecular Formula : C46H68Br2N2O4
- Molecular Weight : 872.85 g/mol
- Density : Approximately 1.2 g/cm³
- Boiling Point : Predicted at 832.1 ± 65.0 °C
- LogP : 16.04 (indicating high lipophilicity)
Structural Characteristics
The compound features a phenanthroline backbone with bromine substitutions and long branched alkyl side chains, which contribute to its solubility and compatibility with various polymer matrices. This structure is critical for its functionality in electronic applications.
Polymer Semiconductors
4,9-Dibromo-2,7-bis(2-hexyldecyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone is primarily recognized for enhancing the solubility of polymer semiconductors. Its large branched side chains allow it to serve as a repeating unit within the polymer backbone, improving the material's overall processability and performance in electronic devices such as organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs) .
Organic Photovoltaics (OPVs)
In OPVs, this compound has been shown to improve charge transport properties and increase the efficiency of energy conversion. By incorporating it into active layers of solar cells, researchers have noted enhanced light absorption and reduced recombination losses . Case studies indicate that devices utilizing this compound can achieve power conversion efficiencies exceeding 10% under standard testing conditions.
Organic Light-Emitting Diodes (OLEDs)
The compound's ability to facilitate efficient charge transport makes it a suitable candidate for use in OLEDs. Its incorporation into the emissive layer has resulted in devices with improved brightness and color purity . Studies demonstrate that OLEDs using this material can achieve higher luminous efficiencies compared to traditional materials.
Photonic Applications
Research indicates potential applications in photonic devices due to the compound's unique optical properties. Its ability to act as a light-harvesting agent can be exploited in sensors and other optoelectronic devices . The compound's high stability and tunable properties make it suitable for integration into advanced photonic circuits.
Case Studies
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The bromine atoms and long alkyl chains play a crucial role in its binding affinity and specificity. The compound may interact with enzymes, receptors, or other biomolecules, leading to its biological and chemical activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
NDI derivatives are structurally tailored by varying substituents at the 2,7- and 4,9-positions. Below is a systematic comparison of the target compound with analogous NDIs:
Table 1: Structural and Functional Comparison of NDI Derivatives
Key Insights :
Alkyl Chain Engineering :
- Branching vs. Linearity : Branched alkyl chains (e.g., 2-hexyldecyl, 2-octyldodecyl) improve solubility and prevent excessive crystallinity, enabling solution-processable films . Linear chains (e.g., octyl) reduce steric hindrance but may compromise mechanical flexibility .
- Chain Length : Longer alkyl chains (e.g., 2-decyltetradecyl in NDI-C10C12) enhance mechanical stretchability but may reduce charge mobility due to increased interchain distance .
Polar vs. Nonpolar Substituents: Polar groups (e.g., TEG in NDI-TEG) impart hydrophilicity, enabling applications in aqueous environments, but reduce thermal stability . Fluorinated chains (e.g., NDI-C4F) enhance hydrophobicity and interfacial compatibility with perovskites, critical for PSC stability .
Electronic Properties :
- Bromine at 4,9-positions enables post-functionalization (e.g., Suzuki coupling) to synthesize conjugated polymers .
- Electron-withdrawing groups (e.g., fluorinated chains) deepen the LUMO level, improving electron injection in OLEDs .
Table 2: Performance Metrics in Devices
| Compound | Electron Mobility (cm²/V·s) | Solar Cell PCE (%) | Crack Onset Strain (%) | |
|---|---|---|---|---|
| Target Compound | 0.1 | N/A | N/A | |
| NDI-OD | 0.08 | 8.5 (all-polymer) | 50 | |
| NDI-C10C12 | 0.05 | N/A | 93 | |
| NDI-C4F | N/A | 22.1 (PSCs) | N/A |
Research Findings and Implications
- Mechanical Flexibility : NDI-C10C12 exhibits superior stretchability (93% crack onset strain) compared to NDI-OD (50%), attributed to its longer alkyl chains .
- Thermal Stability : Fluorinated NDI-C4F retains structural integrity up to 400°C, making it ideal for high-temperature processing in PSCs .
- Charge Transport : The target compound’s moderate electron mobility (~0.1 cm²/V·s) is comparable to NDI-OD but lower than state-of-the-art NDIs with fused-ring acceptors .
Biological Activity
4,9-Dibromo-2,7-bis(2-hexyldecyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone (CAS No. 1459168-68-3) is a synthetic compound notable for its unique structure and potential applications in various fields such as organic electronics and biochemistry. This compound is characterized by its high molecular weight (872.85 g/mol) and complex molecular formula .
| Property | Value |
|---|---|
| Molecular Formula | C46H68Br2N2O4 |
| Molecular Weight | 872.85 g/mol |
| Boiling Point | 832.1 ± 65.0 °C (predicted) |
| Density | 1.211 ± 0.06 g/cm³ (predicted) |
| Solubility | Soluble in organic solvents |
The compound features two bromine atoms and long aliphatic side chains that enhance its solubility in various organic solvents, making it particularly useful in polymer semiconductors .
The biological activity of 4,9-dibromo-2,7-bis(2-hexyldecyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone has been explored in various studies focusing on its role as a fluorescent probe and electron transport material in organic photovoltaics. The compound's ability to facilitate charge transfer is attributed to its conjugated system and the presence of electron-withdrawing bromine substituents .
Case Studies and Research Findings
- Fluorescent Properties : Research indicates that this compound exhibits significant fluorescence under UV light, making it a candidate for use in bioimaging applications . Its fluorescence quantum yield and stability under physiological conditions have been evaluated to determine its suitability for cellular imaging.
- Antioxidant Activity : Preliminary studies suggest that the compound may exhibit antioxidant properties due to the presence of conjugated systems that can scavenge free radicals. This activity can potentially be beneficial in reducing oxidative stress in biological systems .
- Polymer Semiconductor Applications : The incorporation of this compound into polymer matrices has been shown to enhance the electronic properties of the resulting materials. Studies have demonstrated improved charge mobility and stability when used as a dopant in organic light-emitting diodes (OLEDs) .
Toxicity and Safety
Safety assessments indicate that while the compound has promising biological activities, it also presents certain hazards. GHS hazard statements include warnings for skin irritation and respiratory issues upon exposure . Proper handling protocols should be followed when conducting experiments involving this chemical.
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
